REACTION_SMILES
|
[CH3:10][Mg+:11].[CH:1]12[C:2](=[O:8])[CH2:3][CH:4]([CH2:5][CH2:6]1)[CH2:7]2.[I-:9]>>[CH:1]12[C:2]([OH:8])([CH3:10])[CH2:3][CH:4]([CH2:5][CH2:6]1)[CH2:7]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Mg+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CC2CCC1C2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(O)CC2CCC1C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |